molecular formula C12H21ClN2O3S B565494 Sotalol-d6 Hydrochloride

Sotalol-d6 Hydrochloride

Cat. No.: B565494
M. Wt: 314.86 g/mol
InChI Key: VIDRYROWYFWGSY-TXHXQZCNSA-N
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Description

Sotalol-d6 (hydrochloride) is a deuterium-labeled version of Sotalol hydrochloride. Sotalol hydrochloride is a non-selective beta-adrenergic receptor blocker with potent antiarrhythmic properties. The deuterium labeling in Sotalol-d6 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic studies and mass spectrometry, due to its stability and distinguishable mass difference from the non-labeled compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sotalol-d6 Hydrochloride interacts with β-adrenergic receptors (β-ARs), acting as a non-selective antagonist . It has IC50 values of 8.9 and 5.2 μM for β1- and β2-ARs, respectively . The nature of these interactions involves the blocking of these receptors, which inhibits the effects of adrenaline and noradrenaline, hormones that are part of the body’s fight-or-flight response .

Cellular Effects

This compound has significant effects on various types of cells, particularly cardiac cells . It influences cell function by decreasing heart rate and increasing blood pressure . It also impacts cellular metabolism by affecting the action potential duration in electrically stimulated isolated guinea pig papillary muscles .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-adrenergic receptors and potassium channels . It acts as a competitive inhibitor of the rapid potassium channel, which lengthens the duration of action potentials and the refractory period in the atria and ventricles . This inhibition increases as heart rate decreases .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that an initial 1-h loading dose of intravenous sotalol followed by two oral doses in 24 h permits attainment of three maximum serum concentrations reflecting maximum QT prolongation in a 1-day observation period .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in metabolic pathways related to the β-adrenergic signaling pathway

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sotalol-d6 (hydrochloride) involves the incorporation of deuterium atoms into the Sotalol molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:

    Deuteration of Isopropylamine: The isopropylamine moiety in Sotalol is replaced with its deuterated counterpart, often using deuterated ammonia or deuterated isopropylamine.

    Coupling Reaction: The deuterated isopropylamine is then coupled with the appropriate aromatic sulfonamide precursor under controlled conditions to form the deuterated Sotalol intermediate.

    Hydrochloride Formation: The final step involves the conversion of the deuterated Sotalol to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of Sotalol-d6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Sotalol-d6 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: Sotalol-d6 can be oxidized to form various metabolites, which are studied for their pharmacokinetic properties.

    Reduction: Reduction reactions are less common but can be used to study the stability of the compound under different conditions.

    Substitution: The aromatic ring in Sotalol-d6 can undergo electrophilic substitution reactions, which are useful in modifying the compound for various research purposes.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products: The major products formed from these reactions include various deuterated metabolites and derivatives of Sotalol, which are used in pharmacokinetic and pharmacodynamic studies .

Scientific Research Applications

Sotalol-d6 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry to quantify Sotalol levels in biological samples.

    Biology: Helps in studying the metabolic pathways and the pharmacokinetics of Sotalol in biological systems.

    Medicine: Used in research to understand the drug’s mechanism of action and its effects on cardiac arrhythmias.

    Industry: Employed in the development of new beta-blockers and antiarrhythmic agents

Comparison with Similar Compounds

    Propranolol: Another non-selective beta-blocker with antiarrhythmic properties.

    Atenolol: A selective beta-1 adrenergic receptor blocker used primarily for hypertension.

    Metoprolol: A selective beta-1 blocker with similar applications in treating cardiac conditions.

Uniqueness of Sotalol-d6 (Hydrochloride): The deuterium labeling in Sotalol-d6 (hydrochloride) provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in research settings where accurate quantification and analysis of drug metabolism are crucial .

Properties

IUPAC Name

N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDRYROWYFWGSY-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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